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Compound of Interest

Compound Name: (S,R,S)-AHPC-Me-C10-Br

Cat. No.: B12429467 Get Quote

(S,R,S)-AHPC-Me-C10-Br is a synthetic chemical compound that serves as a crucial building

block in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel class of

therapeutic agents. This molecule is specifically an E3 ligase ligand-linker conjugate,

incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 10-carbon alkyl

linker terminating in a bromine atom. The primary application of this compound is in the

synthesis of targeted protein degraders, most notably in the creation of MS432, a first-in-class

degrader of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).

This technical guide provides an in-depth overview of (S,R,S)-AHPC-Me-C10-Br, its application

in the synthesis of the PROTAC MS432, the mechanism of action of MS432, and detailed

experimental protocols for its synthesis and biological evaluation. This document is intended for

researchers, scientists, and professionals in the field of drug development.

Core Concepts and Mechanism of Action
PROTACs are bifunctional molecules that harness the cell's natural protein disposal system,

the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC

consists of three key components: a ligand that binds to a target protein, a ligand that recruits

an E3 ubiquitin ligase, and a linker that connects the two ligands.

(S,R,S)-AHPC-Me-C10-Br provides the E3 ligase-recruiting and linker components for a

PROTAC. The (S,R,S)-AHPC-Me moiety is a derivative of the well-characterized VHL ligand,

which effectively hijacks the VHL E3 ligase complex. The 10-carbon linker with a terminal

bromine atom allows for the covalent attachment of a ligand for a target protein.
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The PROTAC MS432 is synthesized by conjugating a MEK1/2 inhibitor, PD0325901, to

(S,R,S)-AHPC-Me-C10-Br. Once formed, MS432 can simultaneously bind to MEK1/2 and the

VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to tag

MEK1/2 with ubiquitin molecules. The polyubiquitinated MEK1/2 is then recognized and

degraded by the proteasome, leading to the suppression of the downstream ERK signaling

pathway. This pathway is often hyperactivated in various cancers, making MEK1/2 a

compelling therapeutic target.

Quantitative Data
The following tables summarize the quantitative data for the PROTAC degrader MS432, which

is synthesized using (S,R,S)-AHPC-Me-C10-Br.

Table 1: In Vitro Degradation and Proliferation Inhibition of MS432

Cell Line Target Protein DC₅₀ (nM) GI₅₀ (nM)

HT29 (colorectal

cancer)
MEK1 31 130

MEK2 17

SK-MEL-28

(melanoma)
MEK1 31 83

MEK2 9.3

COLO 205 (colorectal

cancer)
MEK1 18 ± 7 30 - 200

MEK2 11 ± 2

UACC257

(melanoma)
MEK1 56 ± 25 30 - 200

MEK2 27 ± 19

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. Data

sourced from Wei J, et al. J Med Chem. 2019.
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Table 2: In Vivo Pharmacokinetics of MS432 in Mice

Parameter Value

Dosing 50 mg/kg (intraperitoneal)

Cₘₐₓ 1,400 nM

Tₘₐₓ 0.5 hours

Plasma Concentration at 8 hours 710 nM

Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration.

Data sourced from supplier information based on Wei J, et al. J Med Chem. 2019.

Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
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Caption: Mechanism of MS432-induced MEK1/2 degradation.
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Experimental Workflow for PROTAC Synthesis and
Evaluation

Workflow for PROTAC Synthesis and Biological Evaluation
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Caption: Overview of the synthesis and evaluation process for MS432.

Experimental Protocols
Synthesis of MS432 from (S,R,S)-AHPC-Me-C10-Br
This protocol is adapted from the supplementary information of Wei J, et al. J Med Chem.

2019.

Materials:

(S,R,S)-AHPC-Me-C10-Br

A derivative of PD0325901 with a free amine or hydroxyl group for coupling

N,N-Dimethylformamide (DMF)

A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)

High-performance liquid chromatography (HPLC) for purification

Procedure:

Dissolve the PD0325901 derivative in anhydrous DMF.

Add the base to the solution and stir for a few minutes at room temperature.

Add (S,R,S)-AHPC-Me-C10-Br to the reaction mixture.

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Once the reaction is complete, quench the reaction with water and extract the product with a

suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by preparative HPLC to obtain the final product, MS432.

Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry (HRMS).

Western Blot Analysis for MEK1/2 Degradation
This protocol is a generalized procedure based on standard techniques and the methods

described in Wei J, et al. J Med Chem. 2019.

Materials:

Cancer cell lines (e.g., HT29, SK-MEL-28)

Cell culture medium and supplements

MS432

Dimethyl sulfoxide (DMSO) as a vehicle control

Protease and phosphatase inhibitor cocktails

RIPA buffer for cell lysis

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)

Primary antibodies: anti-MEK1, anti-MEK2, anti-phospho-ERK, anti-ERK, anti-VHL, and a

loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of MS432 or DMSO for the desired time (e.g., 24

hours).

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using the BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli sample buffer and boiling.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4 °C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.
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Quantify the band intensities using image analysis software and normalize to the loading

control to determine the extent of protein degradation.

Cell Viability Assay
This protocol is a generalized procedure based on standard techniques and the methods

described in Wei J, et al. J Med Chem. 2019.

Materials:

Cancer cell lines

Cell culture medium and supplements

96-well plates

MS432

DMSO

A cell viability reagent (e.g., MTT, or a commercial kit like CellTiter-Glo®)

Procedure:

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Prepare a serial dilution of MS432 in cell culture medium.

Remove the old medium from the cells and add the medium containing different

concentrations of MS432 or DMSO (vehicle control).

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color development or luminescence signal

generation.

Measure the absorbance or luminescence using a plate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the data and determine the GI₅₀ value by non-linear regression analysis.

To cite this document: BenchChem. [(S,R,S)-AHPC-Me-C10-Br: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12429467#what-is-s-r-s-ahpc-me-c10-br]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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